molecular formula C18H42N8 B1235884 1,4,7,10,13,16,21,24-Octaazabicyclo[8.8.8]hexacosane

1,4,7,10,13,16,21,24-Octaazabicyclo[8.8.8]hexacosane

Cat. No. B1235884
M. Wt: 370.6 g/mol
InChI Key: ZCLYGEQHPVJITE-UHFFFAOYSA-N
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Description

1,4,7,10,13,16,21,24-Octaazabicyclo[8.8.8]hexacosane, also known as 1,4,7,10,13,16,21,24-Octaazabicyclo[8.8.8]hexacosane, is a useful research compound. Its molecular formula is C18H42N8 and its molecular weight is 370.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4,7,10,13,16,21,24-Octaazabicyclo[8.8.8]hexacosane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4,7,10,13,16,21,24-Octaazabicyclo[8.8.8]hexacosane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1,4,7,10,13,16,21,24-Octaazabicyclo[8.8.8]hexacosane

Molecular Formula

C18H42N8

Molecular Weight

370.6 g/mol

IUPAC Name

1,4,7,10,13,16,21,24-octazabicyclo[8.8.8]hexacosane

InChI

InChI=1S/C18H42N8/c1-2-20-8-14-26-17-11-23-5-3-21-9-15-25(13-7-19-1)16-10-22-4-6-24-12-18-26/h19-24H,1-18H2

InChI Key

ZCLYGEQHPVJITE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN2CCNCCNCCN(CCN1)CCNCCNCC2

synonyms

1,4,7,10,13,16,21,24-octaazabicyclo(8.8.8)hexacosane
azacryptand
triazacryptand

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The present invention also relates to a process for the preparation of 1,4,7,10,13,16,21,24-octaazabicyclo[8.8.8]hexacosane (1) which comprises: reacting in a non-reactive gas atmosphere a mixture of tris (2-aminoethyl)amine (tren) with glyoxal in the presence of water, a water miscible solvent and a tertiary amine with cooling to a temperature of about −30° C. or less, wherein the glyoxal is added slowly to the mixture, to prepare 1,4,7,10,13,16,21,24-octaazabicyclo[8.8.8]hexacosa, 4,6,13,15,21,23-hexaene (2); reacting compound (2) in a second mixture with an alkali metal in the presence of ammonia at a temperature of about −30° C. or less to form compound (1) from compound (2); causing the second mixture to warm to room temperature with removal of the ammonia; and separating compound (1) from the reaction mixture.
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Synthesis routes and methods II

Procedure details

The present invention also relates to a process for the preparation of 1,4,7,10,13,16,21,24-octaazabicyclo[8.8.8]hexacosane (1) which comprises: reacting in a non-reactive gas atmosphere a mixture of tris(2-aminoethyl)amine (tren), isopropyl alcohol (i-PrOH) and triethylamine (Et3N) with glyoxal with a first cooling of the mixture to between about −70° C. and −30° C., wherein the glyoxal is added slowly to the mixture, to prepare 1,4,7,10,13,16,21,24-octaazabicyclo[8.8.8]hexacosa, 4,6,13,15,21,23-hexaene (2); allowing the mixture including compound (2) to warm to room temperature; cooling the mixture including compound (2) with a second cooling; reacting compound (2) in a second mixture with an alkali metal in the presence of ammonia to form compound (1) from compound (2); allowing the second mixture to warm to room temperature with removal of the ammonia; and separating compound (1) from the reaction mixture.
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